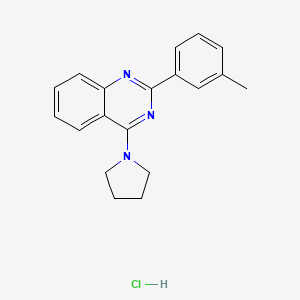![molecular formula C16H16BrNO2 B4888973 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide is a chemical compound that has gained significant importance in scientific research. It is a member of the benzamide family of compounds, and its molecular formula is C16H17BrNO2.
科学的研究の応用
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide is a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in many cellular processes, including signal transduction, cell proliferation, and differentiation. Therefore, 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes.
作用機序
The mechanism of action of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the inhibition of PKC enzymes. PKCs are activated by the binding of diacylglycerol (DAG) and calcium ions. Once activated, PKCs phosphorylate various proteins, leading to changes in cellular functions. 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide inhibits PKCs by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide depend on the specific PKC isoform that is inhibited. For example, inhibition of PKCα has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Inhibition of PKCδ has been shown to reduce inflammation and improve insulin sensitivity in diabetic patients. However, the inhibition of PKCε has been shown to have detrimental effects on the heart, leading to cardiac dysfunction.
実験室実験の利点と制限
The advantages of using 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide in lab experiments include its high potency and specificity for PKC enzymes. This allows researchers to study the specific effects of PKC inhibition without affecting other cellular processes. However, the limitations of using 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide include its potential toxicity and off-target effects. Therefore, careful dose-response studies and specificity assays are necessary to ensure accurate results.
将来の方向性
There are many future directions for research on 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide. One direction is to study its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and specific PKC inhibitors based on the structure of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide. Additionally, the effects of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide on other cellular processes and signaling pathways should be studied to better understand its overall effects on cellular function.
Conclusion:
In conclusion, 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide is a potent inhibitor of the PKC family of enzymes. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKC enzymes, leading to changes in cellular functions. The advantages of using 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide in lab experiments include its high potency and specificity for PKC enzymes, but careful dose-response studies and specificity assays are necessary to ensure accurate results. There are many future directions for research on 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide, including its potential therapeutic applications, the development of more potent and specific PKC inhibitors, and the study of its effects on other cellular processes and signaling pathways.
合成法
The synthesis of 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the reaction of 4-bromoacetophenone with 4-methoxyphenethylamine in the presence of hydrochloric acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide. This synthesis method is well-established and has been used in many studies.
特性
IUPAC Name |
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(12-5-9-15(20-2)10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQJHSYBSYCDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
![1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)